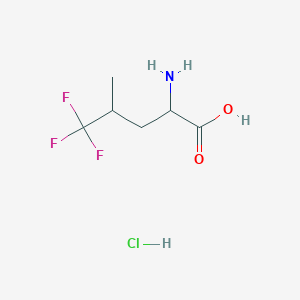

2-Amino-5,5,5-trifluoro-4-methylpentanoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

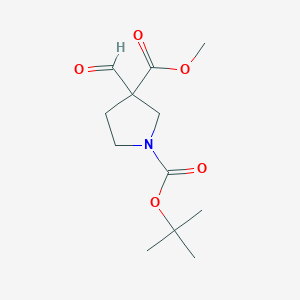

2-Amino-5,5,5-trifluoro-4-methylpentanoic acid;hydrochloride, also known as L-Leucine,5,5,5-trifluoro-,hydrochloride , is a partially fluorinated amino acid . It has been used to alter hydrophobicity, membrane affinity, and conformation of peptides .

Synthesis Analysis

The synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid and its Fmoc-derivative has been achieved via dynamic kinetic resolution of the corresponding racemate . This method is operationally convenient and has been reported to be successful on a 20 g scale .Molecular Structure Analysis

The molecular structure of 2-Amino-5,5,5-trifluoro-4-methylpentanoic acid;hydrochloride is represented by the formula C6H10F3NO2 . It is a derivative of the naturally occurring amino acid norvaline .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Oxazoline-oxazinone Oxidative Rearrangement : Research demonstrates the stereoselective synthesis of valuable fluorinated amino acids, including (2S,4S)-5,5,5-Trifluoroleucine, starting from 4,4,4-trifluoro-3-methylbutanoic acid. This process involves conversion to a chiral oxazoline and subsequent steps leading to the hydrochloride salts of these amino acids, which are identical to those reported in literature, emphasizing the role of fluorinated compounds in synthetic chemistry (Pigza, Quach, & Molinski, 2009).

Stereoselective Synthesis of γ-Fluorinated α-Amino Acids : A study showcased the diastereoselective alkylation for synthesizing fluorinated amino acids, including derivatives of 2-amino-5,5,5-trifluoro-4-methylpentanoic acid. This method employs low-temperature conditions and specific reagents to achieve high enantiomeric excess (ee), illustrating the versatility of fluorinated amino acids in organic synthesis (Laue, Kröger, Wegelius, & Haufe, 2000).

Applications in Materials Science

- Novel Sulfonated Thin-film Composite Nanofiltration Membranes : Research into the development of thin-film composite (TFC) nanofiltration membranes incorporated novel sulfonated aromatic diamine monomers for improved water flux and dye treatment capabilities. The presence of fluorinated components like 2-amino-5,5,5-trifluoro-4-methylpentanoic acid contributes to enhancing membrane hydrophilicity and performance in separating dyes from water, highlighting the compound's utility in environmental applications (Liu et al., 2012).

Biochemical and Pharmacological Research

- Methylglyoxal in Food and Living Organisms : While focusing on methylglyoxal, this study mentions the formation of advanced glycation end-products involving amino acids, including 2-amino-5,5,5-trifluoro-4-methylpentanoic acid. These compounds play a significant role in understanding the biochemical processes related to aging and disease, illustrating the broader relevance of fluorinated amino acids in biochemical research (Nemet, Varga-Defterdarović, & Turk, 2006).

Safety and Hazards

The safety information available indicates that 2-Amino-5,5,5-trifluoro-4-methylpentanoic acid;hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The signal word for this compound is “Warning” and precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

2-amino-5,5,5-trifluoro-4-methylpentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2.ClH/c1-3(6(7,8)9)2-4(10)5(11)12;/h3-4H,2,10H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQRGDNTMXJIRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)O)N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Chloropropanoyl)-1-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-one](/img/structure/B2703791.png)

![Tricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride](/img/structure/B2703792.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2703795.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2703796.png)

![2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/no-structure.png)

![7-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B2703799.png)

![1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2703800.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2703804.png)

![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2703807.png)